molecular formula C25H27ClN8O2S2 B2864229 7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-chlorophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one CAS No. 403830-51-3

7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-chlorophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one

Cat. No.: B2864229
CAS No.: 403830-51-3
M. Wt: 571.12
InChI Key: CBQVEBUBLOECBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule featuring a tetracyclic core (8.7.0.0³,⁸.0¹¹,¹⁶) with fused triazine, phenyl, and dithia-aza rings. Key structural attributes include:

  • A 4-chlorophenyl group at position 6, contributing steric bulk and lipophilicity.
  • 4,17-dithia bridges, which may influence conformational rigidity and redox properties.

Properties

IUPAC Name

7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-chlorophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN8O2S2/c1-3-27-21-30-22(28-4-2)32-23(31-21)34-25(36,14-9-11-15(26)12-10-14)13-37-24-29-19-18(20(35)33(24)34)16-7-5-6-8-17(16)38-19/h9-12,36H,3-8,13H2,1-2H3,(H2,27,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQVEBUBLOECBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2C(CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N32)(C6=CC=C(C=C6)Cl)O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the triazine ring, followed by the introduction of the chlorophenyl group, and finally the formation of the thieno-pyrimido-thiadiazin structure. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties for industrial applications, such as in the development of new materials.

Mechanism of Action

The mechanism by which 1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Core Structure Key Substituents Electronic Features Potential Properties
Target Compound Tetracyclic (dithia-aza-triazine) 4-chlorophenyl, ethylamino-triazine, -OH High π-conjugation, polarizable Enhanced rigidity, redox activity?
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Tetracyclic (dithia-aza) 4-methoxyphenyl Electron-rich methoxy group Improved solubility, UV absorption
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) Tetracyclic (dithia-aza) 4-hydroxyphenyl Acidic -OH, H-bond donor pH-sensitive reactivity
1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) Polyheterocyclic (benzodiazepine-tetrazole-pyrazole) Coumarin, tetrazole, phenyl Extended π-system, aromatic diversity Fluorescence, ligand-receptor binding

Structural Divergences and Implications

Triazine vs. Benzodiazepine/Tetrazole Cores

  • The target compound’s triazine ring (electron-deficient due to nitrogen density) contrasts with the benzodiazepine (electron-rich, planar) and tetrazole (aromatic, acidic) systems in Compound 4g . This divergence may alter redox behavior: triazines often participate in charge-transfer interactions, while benzodiazepines exhibit π-π stacking.

Substituent Effects The 4-chlorophenyl group in the target compound increases hydrophobicity compared to the 4-methoxyphenyl or 4-hydroxyphenyl groups in compounds IIi and IIj . Chlorine’s electronegativity may also enhance electrophilic aromatic substitution resistance. Ethylamino substituents on the triazine (target) vs. coumarin (4g) introduce distinct electronic profiles: ethylamino groups act as electron donors, while coumarin’s fused benzopyrone is a strong UV chromophore .

Dithia Bridges The 4,17-dithia bridges in the target compound likely increase thermal stability compared to mono-thia analogs. Sulfur’s polarizability may also facilitate non-covalent interactions (e.g., chalcogen bonding) absent in oxygen-containing analogs .

Electronic and Reactivity Trends

  • Isoelectronicity vs. Isovalency: While the target compound shares electronic features with IIi/IIj (e.g., aromaticity), its distinct geometry (tetracyclic vs.
  • Redox Activity : Dithia bridges and triazine’s electron deficiency may enable multi-electron redox processes, unlike the more inert benzodiazepine core in 4g .

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s tetracyclic framework requires precise annulation steps, contrasting with the linear syntheses of IIi/IIj .
  • Biological Relevance : While coumarin-containing compounds (e.g., 4g) show fluorescence and antimicrobial activity, the target’s bioactivity remains unexplored.
  • Computational Predictions : DFT studies could clarify the triazine ring’s charge distribution vs. benzodiazepine systems, informing catalytic or sensing applications .

Biological Activity

The compound 7-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-6-(4-chlorophenyl)-6-hydroxy-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one (CAS Number: 2599-11-3) is a complex organic molecule with potential biological activities that merit detailed investigation. This article reviews its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The molecular structure of the compound features a triazine core with ethylamino substitutions and a chlorophenyl group. Its molecular formula is C22H25ClN6O2S2C_{22}H_{25}ClN_6O_2S_2, and it has a molecular weight of approximately 457.06 g/mol. The compound is characterized by its unique tetracyclic configuration which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies have shown that derivatives of triazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to the one have demonstrated anti-proliferative effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines . The presence of the triazine moiety appears to enhance these effects.
  • Anticonvulsant Properties : Similar triazine derivatives have been tested for anticonvulsant activity in animal models. For example, compounds with structural similarities displayed protective indices indicating their potential use in treating epilepsy .
  • Mechanisms of Action : The biological mechanisms by which these compounds exert their effects are still under investigation. However, it is hypothesized that their interaction with cellular pathways involved in apoptosis and cell cycle regulation plays a crucial role in their anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological implications of triazine derivatives:

Study Findings Cell Lines Tested
Evren et al. (2019)Developed novel thiazole-bearing heterocycles showing significant anticancer activityNIH/3T3 mouse embryoblast cell line; A549 human lung adenocarcinoma
PMC9268695Identified structure-activity relationships indicating that specific substitutions on the triazine core enhance cytotoxicityMCF-7; HepG-2; HCT-116
ACS PublicationsInvestigated dual-targeting mechanisms for Alzheimer's disease treatment using similar triazine structuresBACE-1 and GSK-3β inhibition assays

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the triazine ring significantly affect the biological activity of these compounds:

  • Substituents on the Triazine Ring : The presence of electron-donating groups such as methyl or ethyl can enhance cytotoxicity.
  • Chlorophenyl Group : The inclusion of halogenated phenyl groups has been linked to increased potency against cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.